molecular formula C16H24N2O2 B1284485 Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate CAS No. 904816-67-7

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate

Cat. No. B1284485
CAS RN: 904816-67-7
M. Wt: 276.37 g/mol
InChI Key: JCGKNAFPLNQLDQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylates involves various chemical reactions, including nucleophilic substitutions and condensation reactions. For instance, tert-butyl phenylazocarboxylates, which are related to the compound , can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of tert-butyl piperazine-1-carboxylates in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylates can be complex, with the possibility of the piperazine ring adopting different conformations. For example, in the case of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the compound exhibits various dihedral angles between the rings in its structure . X-ray diffraction studies are often used to confirm the molecular structure of such compounds .

Chemical Reactions Analysis

Tert-butyl piperazine-1-carboxylates can participate in a range of chemical reactions. Radical reactions, such as oxygenation, halogenation, and aryl-aryl coupling, can be facilitated by tert-butyloxycarbonylazo groups . Additionally, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination reactions using CuI as a catalyst . These reactions are crucial for modifying the tert-butyl piperazine-1-carboxylate scaffold to produce biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylates are influenced by their molecular structure. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate crystallizes in the monoclinic crystal system and exhibits weak C–H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . These interactions can affect the compound's solubility, melting point, and other physical properties. The biological activity of these compounds, such as antibacterial and anthelmintic activity, is also an important aspect of their chemical properties .

Scientific Research Applications

Chiral Auxiliary and Building Block in Peptide Synthesis

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate has been utilized as a chiral auxiliary in peptide synthesis. Specifically, derivatives of this compound have been employed for the preparation of enantiomerically pure compounds and as building blocks in dipeptide synthesis. These applications highlight its role in creating specific stereochemical configurations in complex molecules (Studer, Hintermann, & Seebach, 1995).

Hydroformylation and Synthesis of Amino Acid Derivatives

Another application is in the field of hydroformylation, where methyl 2-tert-butyl-1,3-oxazoline-3-carboxylate derivatives have been hydroformylated to yield important intermediates for the synthesis of homochiral amino acid derivatives. This process demonstrates the compound's utility in creating valuable intermediates for further chemical synthesis (Kollár & Sándor, 1993).

Synthesis of Dendritic Macromolecules

The compound has also been used in the synthesis of dendritic macromolecules with a stiff, hydrocarbon interior. Modifications of its ester groups have been instrumental in altering the solubility characteristics of these dendrimers, which is crucial for their applications in materials science (Pesak, Moore, & Wheat, 1997).

Intermediate in Biologically Active Compounds

Furthermore, tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For example, it has been used in the preparation of compounds like omisertinib (AZD9291), showcasing its significance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

NMR Tag for High-Molecular-Weight Systems

In the field of NMR spectroscopy, derivatives of tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate have been used as NMR tags for studying high-molecular-weight systems. This application is particularly valuable in protein research, where it aids in understanding protein structures and interactions (Chen et al., 2015).

properties

IUPAC Name

tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-10-17-14(13-8-6-5-7-9-13)11-18(12)15(19)20-16(2,3)4/h5-9,12,14,17H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGKNAFPLNQLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587709
Record name tert-Butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904816-67-7
Record name tert-Butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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